molecular formula C15H13BrN2O3 B15079738 2-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15079738
M. Wt: 349.18 g/mol
InChI Key: IUBWPGXPSTUAFH-RQZCQDPDSA-N
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Description

2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction between 3-chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide in a methanol solution. The mixture is refluxed for 12 hours, filtered, and then allowed to crystallize at room temperature, yielding colorless square crystals . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets and pathways. For example, it can inhibit enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide include:

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

2-bromo-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

IUBWPGXPSTUAFH-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)O

Origin of Product

United States

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